2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide
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Overview
Description
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide is a compound belonging to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its wide range of applications in various fields.
Preparation Methods
The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with p-tolyl acetamide under specific conditions. One common method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to traditional thermal methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide can be compared with other similar compounds, such as:
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound also contains a triazole ring and exhibits similar biological activities.
2-(5-Mercapto-4H-[1,2,4]triazol-3-yl)-phenol: Another triazole derivative with antimicrobial and antifungal properties
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-3-17-11(15-16-13(17)19)8-12(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,19) |
InChI Key |
ZBMQKPMRBJKKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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